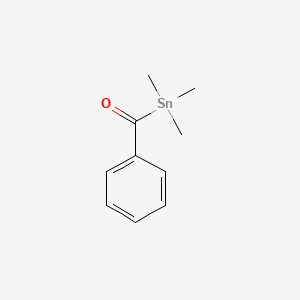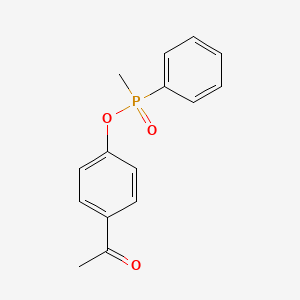
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is an organic compound that belongs to the class of phosphinic acid esters. These compounds are characterized by the presence of a phosphinic acid group (P(OH)R2) esterified with an alcohol. This particular compound features a methylphenyl group and a 4-acetylphenyl group attached to the phosphinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methylphenyl-, 4-acetylphenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate alcohols. One common method is the reaction of methylphenylphosphinic acid with 4-acetylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Wirkmechanismus
The mechanism of action of phosphinic acid, methylphenyl-, 4-acetylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphinic acid moiety, which can then interact with enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, phenyl-, 4-acetylphenyl ester
- Phosphinic acid, methylphenyl-, 4-methylphenyl ester
- Phosphinic acid, methylphenyl-, 4-hydroxyphenyl ester
Uniqueness
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is unique due to the presence of both a methylphenyl group and a 4-acetylphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The acetyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118201-61-9 |
|---|---|
Molekularformel |
C15H15O3P |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
1-[4-[methyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O3P/c1-12(16)13-8-10-14(11-9-13)18-19(2,17)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI-Schlüssel |
DQYSSIDMNMDICA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



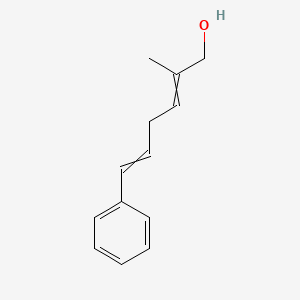
silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
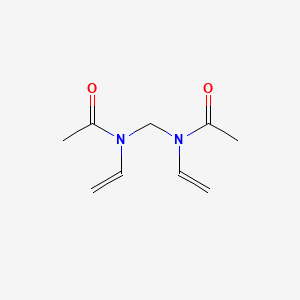
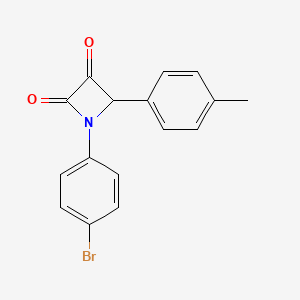
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
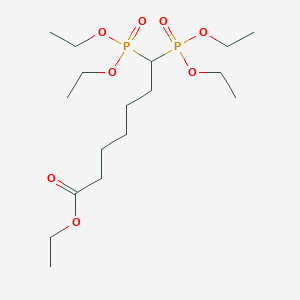
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
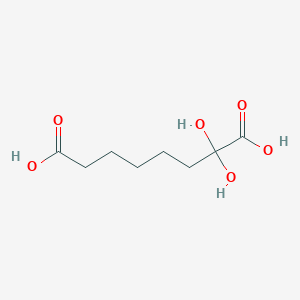
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
